molecular formula C21H15F3N2OS B2454457 N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide CAS No. 478033-52-2

N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide

Cat. No.: B2454457
CAS No.: 478033-52-2
M. Wt: 400.42
InChI Key: YTVZLFNXDWIOAZ-BRJLIKDPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide typically involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and 4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by binding to the active sites of metalloenzymes . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .

Properties

IUPAC Name

N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2OS/c22-21(23,24)16-6-3-4-13(10-16)12-25-26-20(27)18-11-15-9-8-14-5-1-2-7-17(14)19(15)28-18/h1-7,10-12H,8-9H2,(H,26,27)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVZLFNXDWIOAZ-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N/N=C/C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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